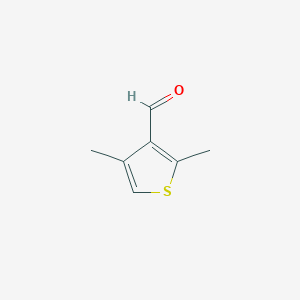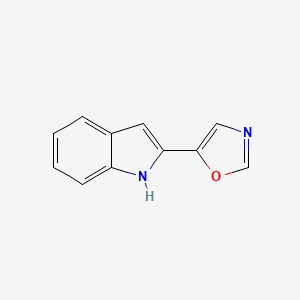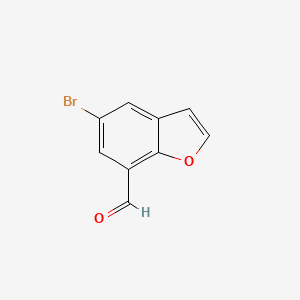
2,4-dimethylthiophene-3-carbaldehyde
Descripción general
Descripción
2,4-dimethylthiophene-3-carbaldehyde is an organosulfur compound with the molecular formula C7H8OS It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dimethylthiophene-3-carbaldehyde can be achieved through several methods. One common approach involves the Vilsmeier-Haack reaction, where thiophene derivatives are treated with a mixture of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the formyl group at the desired position . Another method involves the chloromethylation of thiophene followed by oxidation to yield the aldehyde .
Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the Vilsmeier-Haack reaction due to its efficiency and high yield. The reaction conditions are optimized to ensure the purity and consistency of the product, which is crucial for its applications in various industries.
Análisis De Reacciones Químicas
Types of Reactions: 2,4-dimethylthiophene-3-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., AlCl3) and specific reaction conditions to achieve desired products.
Major Products Formed:
Oxidation: 2,4-Dimethylthiophene-3-carboxylic acid.
Reduction: 2,4-Dimethylthiophene-3-methanol.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
2,4-dimethylthiophene-3-carbaldehyde has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which 2,4-dimethylthiophene-3-carbaldehyde exerts its effects depends on its specific application. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, some derivatives may inhibit specific enzymes involved in disease pathways, leading to therapeutic effects . The exact molecular targets and pathways can vary widely depending on the specific derivative and its intended use.
Comparación Con Compuestos Similares
Thiophene-2-carboxaldehyde: Another thiophene derivative with similar reactivity but different substitution patterns.
2,4-Dimethylthiophene-3-carboxylic acid: The oxidized form of 2,4-dimethylthiophene-3-carbaldehyde.
4,5-Dimethylthiophene-2-carboxaldehyde: A closely related compound with methyl groups at different positions on the thiophene ring.
Uniqueness: this compound is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. This makes it a versatile building block in organic synthesis and a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
63826-85-7 |
|---|---|
Fórmula molecular |
C7H8OS |
Peso molecular |
140.20 g/mol |
Nombre IUPAC |
2,4-dimethylthiophene-3-carbaldehyde |
InChI |
InChI=1S/C7H8OS/c1-5-4-9-6(2)7(5)3-8/h3-4H,1-2H3 |
Clave InChI |
YWFAGBQENUFCPJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CSC(=C1C=O)C |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-Methyl-1h-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B8786914.png)




![thieno[3,4-d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B8786956.png)
![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-1-(phenylsulfonyl)-2-(3-pyridinyl)-](/img/structure/B8786969.png)



